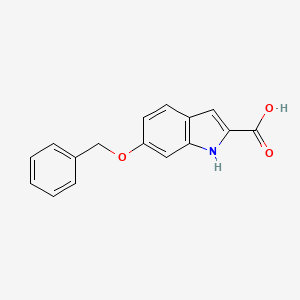

6-(benzyloxy)-1H-indole-2-carboxylic acid

Descripción

BenchChem offers high-quality 6-(benzyloxy)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(benzyloxy)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMQYYRQWFNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408486 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-22-1 | |

| Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Benzyloxy)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-(benzyloxy)-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes core chemical properties, analytical data, proven synthetic methodologies, and key applications to facilitate its effective use in the laboratory.

Section 1: Core Physicochemical and Structural Properties

6-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS No. 40047-22-1) is a trifunctional molecule featuring an indole nucleus, a carboxylic acid moiety, and a benzyl ether protecting group. This unique combination of functional groups makes it a versatile intermediate for elaborating complex molecular architectures. The benzyl group provides a stable yet readily cleavable protecting group for the C-6 hydroxyl functionality, allowing for selective reactions at other positions of the indole scaffold.

Chemical Identity and Descriptors

The fundamental identifiers for this compound are summarized below, providing a clear reference for database searches and regulatory documentation.

| Identifier | Value | Reference |

| IUPAC Name | 6-(phenylmethoxy)-1H-indole-2-carboxylic acid | [1] |

| CAS Number | 40047-22-1 | [1] |

| Molecular Formula | C₁₆H₁₃NO₃ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Canonical SMILES | O=C(O)C1=CC2=CC=C(OCC3=CC=CC=C3)C=C2N1 | [1] |

| InChI Key | LRPMQYYRQWFNIA-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and solubility are critical parameters for experimental design, dictating appropriate solvents for reactions, purification, and analysis. While specific experimental data for this exact compound is sparse, reliable estimations can be drawn from closely related analogues.

| Property | Value / Observation | Justification / Reference |

| Appearance | Expected to be a white to off-white or pale tan crystalline solid/powder. | The precursor, 6-benzyloxyindole, is a white to pale cream/yellow crystalline powder[2]. The related 6-(benzyloxy)-5-methoxyindole-2-carboxylic acid is a tan powder[3]. |

| Melting Point | Expected to be >200 °C, likely with decomposition. | Unsubstituted indole-2-carboxylic acid melts at 202-206 °C[4], while indole-6-carboxylic acid melts at 249-253 °C. The related 6-(benzyloxy)-5-methoxy analogue melts at 230-232 °C with decomposition[3]. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Methanol). Insoluble in water. | A closely related methoxy derivative is soluble in DMSO and Methanol[3]. The parent indole-2-carboxylic acid is insoluble in water[5]. |

Section 2: Analytical and Spectroscopic Profile

Accurate characterization is paramount for verifying the identity and purity of synthesized materials. This section outlines the expected spectroscopic signatures for 6-(benzyloxy)-1H-indole-2-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups present. The spectrum is dominated by the carboxylic acid and aromatic features.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Reference |

|---|---|---|---|---|

| 3300 - 2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Strong, Very Broad | [6][7] |

| ~3350 | Indole N-H | Stretch | Medium, Sharp (often obscured by O-H) | - |

| ~3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak | [6] |

| ~2950 - 2850 | Alkyl C-H (CH₂) | Stretch | Medium to Weak | - |

| 1725 - 1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp | [6][7] |

| ~1620, ~1500, ~1450 | Aromatic C=C | Stretch | Medium to Strong | - |

| ~1250 - 1200 | Aryl Ether C-O | Asymmetric Stretch | Strong | - |

| ~1320 - 1210 | Carboxylic Acid C-O | Stretch | Strong |[6] |

Rationale: The most characteristic feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which typically overlaps with C-H stretching frequencies[6]. The sharp, intense carbonyl (C=O) peak is also a key diagnostic marker[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The predicted shifts below are based on analyses of indole, benzyl, and carboxylic acid moieties.

Predicted ¹H-NMR Signals (in DMSO-d₆, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference / Rationale |

|---|---|---|---|---|

| ~12.5 - 13.0 | br s | 1H | H -OOC- | Carboxylic acid protons are highly deshielded and broad.[8] |

| ~11.5 | br s | 1H | N-H | Indole N-H proton. |

| 7.5 - 7.3 | m | 5H | Phenyl-H (Bn) | Protons of the benzyl group's phenyl ring. |

| 7.5 - 7.0 | m | 4H | Indole-H (H3, H4, H5, H7) | Aromatic protons on the indole core. |

| ~5.2 | s | 2H | O-CH₂ -Ph | Methylene protons of the benzyl ether. |

Rationale: The acidic proton of the carboxyl group is expected at a very high chemical shift. The aromatic region will be complex due to the overlap of signals from the indole and benzyl rings. Using a deuterated solvent like DMSO-d₆ is crucial to observe the exchangeable N-H and COOH protons.

Predicted ¹³C-NMR Signals (in DMSO-d₆, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Reference / Rationale |

|---|---|---|

| ~165 | C =O | Carboxylic acid carbonyl carbon.[9] |

| ~155 | Indole C -6 | Carbon attached to the benzyloxy group. |

| ~137 | Phenyl C (ipso, Bn) | Quaternary carbon of the benzyl group attached to the CH₂. |

| 135 - 120 | Aromatic C -H & Quaternary C | Remaining 11 aromatic carbons from both indole and benzyl rings.[9] |

| ~105 | Indole C -3 | Typical shift for the C3 position in indole-2-carboxylates. |

| ~70 | O-C H₂-Ph | Methylene carbon of the benzyl ether. |

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its soft ionization, which helps in observing the molecular ion.

Expected Mass Spectrometry Data (ESI-)

| m/z | Ion | Description |

|---|---|---|

| 266.08 | [M-H]⁻ | Deprotonated molecular ion (base peak). |

| 222.09 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (observed in positive mode), characteristic of a benzyl group. |

Section 3: Synthesis and Purification

The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid is typically achieved via a multi-step sequence starting from a commercially available precursor. A common and reliable strategy involves the protection of a pre-existing hydroxyl group on the indole core, followed by manipulation of the substituent at the 2-position.

Synthetic Workflow Overview

A logical synthetic pathway begins with ethyl 6-hydroxy-1H-indole-2-carboxylate. The phenolic hydroxyl group is first protected as a benzyl ether. This is a crucial step to prevent side reactions in subsequent steps. Following protection, the ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid. This sequence ensures high yields and minimizes the formation of impurities.

Caption: Synthetic pathway for 6-(benzyloxy)-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from standard organic chemistry transformations.[10]

Step 1: Synthesis of Ethyl 6-(benzyloxy)-1H-indole-2-carboxylate

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 6-hydroxy-1H-indole-2-carboxylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10-15 mL per gram of starting material).

-

Reaction Initiation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, forming a phenoxide that is a competent nucleophile for the subsequent Sₙ2 reaction with benzyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.

-

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.

Step 2: Synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid (Saponification)

-

Reagent Setup: Dissolve the ethyl 6-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Reaction: Add sodium hydroxide (NaOH, 3.0-4.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.

-

Causality: This is a standard ester hydrolysis (saponification). The excess hydroxide ensures the reaction goes to completion.

-

-

Workup and Acidification: Cool the reaction mixture in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Purification and Drying: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to afford the final compound with high purity.

Section 4: Chemical Reactivity and Derivative Synthesis

The molecule possesses three primary sites for chemical modification, making it a highly adaptable scaffold.

Caption: Key reactive sites and common transformations.

-

Carboxylic Acid (C2-Position): This is the most versatile handle for derivatization. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can be used to form amide bonds with a wide array of primary and secondary amines[10]. Esterification can also be readily achieved under acidic conditions (e.g., Fischer esterification).

-

Indole Nitrogen (N1-Position): The N-H proton is weakly acidic and can be deprotonated with a strong base like sodium hydride (NaH) to allow for N-alkylation or N-arylation[11].

-

Benzyloxy Group (C6-Position): The benzyl ether is a robust protecting group but can be efficiently cleaved via catalytic hydrogenolysis (e.g., H₂ gas over a Palladium on carbon catalyst, Pd/C) to reveal the free 6-hydroxyindole derivative[12]. This unmasks a key pharmacophoric element for hydrogen bonding interactions.

Section 5: Applications in Medicinal Chemistry and Drug Discovery

The 6-benzyloxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in modern drug design, serving as a critical intermediate for compounds targeting a range of diseases.

Caption: Pathway from the core scaffold to various classes of bioactive agents.

-

Antiviral Agents: The indole-2-carboxylic acid core is a validated pharmacophore for inhibiting the strand transfer activity of HIV-1 integrase. The carboxylate group is essential for chelating magnesium ions in the enzyme's active site. Modifications at the C6-position (often requiring a precursor like the title compound) can enhance π-π stacking interactions with viral DNA, improving potency[13].

-

Antiparasitic Compounds: Derivatives have been explored as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Amide derivatives synthesized from this core have demonstrated significant activity in cellular assays.

-

General Synthetic Utility: This compound serves as a precursor to 6-hydroxyindole-2-carboxylic acid derivatives, which are themselves important building blocks. The 6-hydroxy group is a bioisostere for other functional groups and a key hydrogen bond donor in many ligand-receptor interactions.

Section 6: Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is based on data for the title compound and related indole carboxylic acids.

| Hazard Category | Information | Reference |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1][5] |

| Hazard Statements | H302: Harmful if swallowed. | [1] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |

-

Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv.[Link]

-

Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(10), 346-353. [Link]

-

PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]

- Google Patents. Synthetic method of indole-2-carboxylic acid.

-

SiliCycle. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

-

Lim, K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]

-

ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

-

PubMed. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. [Link]

-

Royal Society of Chemistry. Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. [Link]

-

ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

-

American Chemical Society. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

-

Organic Syntheses. 4-benzyloxyindole. [Link]

-

ResearchGate. Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. [Link]

-

Royal Society of Chemistry. Spectra and physical data. [Link]

-

ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

-

Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 6-BENZYLOXY-5-METHOXYINDOLE-2-CARBOXYLIC ACID CAS#: 2495-92-3 [m.chemicalbook.com]

- 4. 吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. qualitas1998.net [qualitas1998.net]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

A Technical Primer on 6-(benzyloxy)-1H-indole-2-carboxylic acid

Compound Identifier: 40047-22-1 Molecular Formula: C₁₆H₁₃NO₃ Molecular Weight: 267.28 g/mol

This guide will delve into the essential physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its effective application in experimental settings.

| Property | Value |

| Physical Form | Powder |

| Melting Point | 209-211 °C |

| Assay | ≥97% |

| Synonyms | 6-Benzyloxyindole-2-carboxylic acid, 6-(Phenylmethoxy)-1H-indole-2-carboxylic acid |

Table 1: Key Physicochemical Properties of 6-(benzyloxy)-1H-indole-2-carboxylic acid

Synthesis and Purification

While specific synthesis routes can be proprietary, a general understanding of the synthetic process is beneficial for researchers. The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the protection of the hydroxyl group of 6-hydroxy-1H-indole-2-carboxylic acid with a benzyl group. This protective step is critical to prevent unwanted side reactions during subsequent synthetic transformations.

A generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis, purification, and analysis of 6-(benzyloxy)-1H-indole-2-carboxylic acid.

The rationale behind using a benzyl protecting group lies in its relative stability under a variety of reaction conditions and its ease of removal via catalytic hydrogenation, a process that is typically clean and high-yielding. Purification of the final product is commonly achieved through recrystallization or column chromatography to ensure a high degree of purity (≥97%), which is essential for reliable biological and pharmacological studies.

Analytical Characterization

To confirm the identity and purity of 6-(benzyloxy)-1H-indole-2-carboxylic acid, a suite of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. Key signals would include those for the aromatic protons of the indole and benzyl groups, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, aiding in the confirmation of the carbon skeleton.

2. Infrared (IR) Spectroscopy:

-

Used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid, as well as aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. The molecular ion peak would correspond to the molecular weight of 267.28. Fragmentation patterns can provide further structural information.

4. High-Performance Liquid Chromatography (HPLC):

-

A crucial technique for assessing the purity of the compound. A single, sharp peak in the chromatogram indicates a high level of purity.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the carboxylic acid and the benzyloxy group at specific positions on the indole ring of 6-(benzyloxy)-1H-indole-2-carboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in areas such as:

-

Antiviral Agents: Indole derivatives have shown promise as inhibitors of viral enzymes.

-

Anticancer Agents: The indole nucleus is a core component of several anticancer drugs.

-

Neurological Disorders: Compounds containing the indole scaffold have been explored for their activity on various receptors and enzymes in the central nervous system.

The benzyloxy group can serve as a handle for further functionalization or can be deprotected to yield the corresponding 6-hydroxy derivative, which can then be used in subsequent synthetic steps.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 6-(benzyloxy)-1H-indole-2-carboxylic acid.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eyeshields

-

Gloves

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

References

A Comprehensive Guide to the Stability and Storage of 6-(benzyloxy)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(benzyloxy)-1H-indole-2-carboxylic acid in Drug Discovery

6-(benzyloxy)-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its indole core is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting activities ranging from antiviral to anticancer. The presence of the benzyloxy substituent at the 6-position and the carboxylic acid at the 2-position provides key handles for molecular modifications, making it a valuable intermediate in medicinal chemistry and drug development.[1][2][3][4][5]

The stability and purity of such a critical starting material are paramount to ensure the successful synthesis of target molecules with desired efficacy and safety profiles. A thorough understanding of its degradation pathways under various stress conditions is essential for developing robust manufacturing processes, establishing appropriate storage conditions, and designing reliable analytical methods. This in-depth technical guide provides a comprehensive overview of the stability profile of 6-(benzyloxy)-1H-indole-2-carboxylic acid, outlines recommended storage and handling procedures, and details a systematic approach to evaluating its stability through forced degradation studies and the development of a stability-indicating analytical method.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is key to predicting its stability.

dot

Figure 1: Chemical Structure of 6-(benzyloxy)-1H-indole-2-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₃ | N/A |

| Molecular Weight | 267.28 g/mol | N/A |

| Appearance | Off-white to yellow crystalline powder (based on related compounds) | [6] |

| Melting Point | Decomposes at 228-230 °C (for Indole-2-carboxylic acid) | [7] |

Anticipated Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these potential liabilities is the cornerstone of a robust stability program.

The indole ring is electron-rich and susceptible to oxidation. The benzyloxy group, a benzyl ether, can be cleaved under acidic conditions or through oxidative and photolytic pathways. The carboxylic acid group can potentially undergo decarboxylation under thermal stress.

dot

Figure 2: Anticipated Degradation Pathways.

Recommended Storage and Handling

To maintain the integrity of 6-(benzyloxy)-1H-indole-2-carboxylic acid, the following storage and handling procedures are recommended based on the known stability of related indole compounds:

-

Temperature: Store at 4°C for long-term storage.[6] Room temperature storage may be acceptable for short periods, but refrigeration is preferred to minimize the risk of degradation.

-

Light: Protect from light.[6] Indole derivatives can be photosensitive, and exposure to light, particularly UV light, may lead to degradation. Store in amber vials or in a light-proof container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The indole nucleus is susceptible to oxidation.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to generate potential degradation products.[6][9] The goal is to achieve a target degradation of 5-20%.[10]

Experimental Protocol for Forced Degradation

The following protocol outlines a systematic approach to performing forced degradation studies on 6-(benzyloxy)-1H-indole-2-carboxylic acid.

1. Sample Preparation:

-

Prepare a stock solution of 6-(benzyloxy)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis:

- Mix the stock solution with 0.1 M hydrochloric acid.

- Incubate at 60°C for 24 hours.

- Neutralize with 0.1 M sodium hydroxide before analysis.

-

Basic Hydrolysis:

- Mix the stock solution with 0.1 M sodium hydroxide.

- Incubate at 60°C for 24 hours.

- Neutralize with 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation:

- Mix the stock solution with 3% hydrogen peroxide.

- Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation:

- Store the solid compound in a hot air oven at 80°C for 48 hours.

- Dissolve the stressed solid in the solvent for analysis.

-

Photolytic Degradation:

- Expose the stock solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.

- Simultaneously, run a dark control by wrapping a similar cuvette in aluminum foil.

dot

Figure 3: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[11] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach for this purpose.

Protocol for Stability-Indicating HPLC Method

The following HPLC method is a starting point for the analysis of 6-(benzyloxy)-1H-indole-2-carboxylic acid and its degradation products. Method optimization will be necessary based on the results of the forced degradation studies.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic pH to ensure the carboxylic acid is protonated, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 276 nm | A wavelength where both the indole and benzyloxy chromophores are expected to absorb. A photodiode array (PDA) detector is recommended to assess peak purity.[11] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Conclusion: Ensuring the Quality of a Key Synthetic Intermediate

The stability of 6-(benzyloxy)-1H-indole-2-carboxylic acid is a critical parameter that directly impacts the quality and reproducibility of synthetic routes in drug discovery and development. By understanding its potential degradation pathways and implementing a robust stability testing program, researchers can ensure the integrity of this valuable starting material. The recommended storage conditions, proactive forced degradation studies, and the development of a validated stability-indicating HPLC method, as outlined in this guide, provide a comprehensive framework for managing the quality of 6-(benzyloxy)-1H-indole-2-carboxylic acid throughout its lifecycle.

References

-

Indole-2-Carboxylic Acid - GoldBio. GoldBio.

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.

-

Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. PMC.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

-

Microbial Degradation of Indole and Its Derivatives. SciSpace.

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC.

-

(PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate.

-

Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

-

Efficient optical photoswitching of benzyloxy-substituted TCF-based D–π–A molecules. Journal of Materials Chemistry C (RSC Publishing).

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

-

Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. JACS Au - ACS Publications.

-

Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. ResearchGate.

-

Forced Degradation Studies. MedCrave online.

-

Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. MDPI.

-

Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich.

-

Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. stoltz2.caltech.edu.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Semantic Scholar.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery & Optimization of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Executive Summary

This technical guide details the rational drug design, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Moving beyond the flexible diketo acid (DKA) pharmacophore, this guide explores the rigidification strategy using the indole core to enhance metabolic stability while maintaining the critical two-metal ion chelation required for antiviral activity.

Mechanistic Grounding: The Target and Pharmacophore

The HIV-1 Integrase Challenge

HIV-1 Integrase (IN) is essential for viral replication, catalyzing the insertion of the viral double-stranded DNA into the host genome. This process occurs in two steps:

-

3'-Processing (3'-P): Removal of dinucleotides from the viral DNA ends.

-

Strand Transfer (ST): The concerted insertion of viral DNA into host DNA.

Therapeutic Focus: The most effective inhibitors target the Strand Transfer step (INSTIs). These compounds bind to the catalytic core domain (CCD) only after the enzyme has assembled with viral DNA, sequestering the two Magnesium (

The Evolution from DKA to Indoles

Early inhibitors utilized a Diketo Acid (DKA) moiety. However, DKAs suffered from poor metabolic stability and high protein binding. The Indole-2-carboxylic acid scaffold was identified as a bioisostere that rigidifies the structure.

-

The Pharmacophore: The carboxylic acid at C2 and a substituted carbonyl/amide at C3 mimic the DKA oxygen triad, forming a tridentate chelate with the active site

ions. -

The Hydrophobic Handle: Substituents at N1 project into the hydrophobic pocket previously occupied by the viral DNA 5'-end, stabilizing the complex.

Mechanistic Pathway Visualization

Figure 1: The HIV-1 Integration pathway and the specific intervention point of Indole-based INSTIs via metal sequestration.

Structure-Activity Relationship (SAR) Analysis

The optimization of the indole scaffold relies on three specific zones of the molecule.

| Position | Chemical Modification | Mechanistic Function | SAR Outcome |

| C2 (Core) | Carboxylic Acid (-COOH) | Metal Binding | Essential. Esters or amides at this position usually abolish activity (prodrugs excepted). |

| C3 (Right Wing) | Glyoxyl, Amide, or Diketo moiety | Metal Binding (Co-factor) | Must possess a lone pair donor to complete the chelation triad with C2-COOH. 3-glyoxylic derivatives show high potency. |

| N1 (Left Wing) | 4-Fluorobenzyl / Hydrophobic groups | Hydrophobic Pocket Occupation | Critical for potency. Mimics the displaced viral DNA base. 4-Fluorobenzyl is the "gold standard" substituent. |

| C5/C6 (Periphery) | Halogens (Cl, F) | Metabolic Stability | Halogenation blocks metabolic oxidation and improves lipophilicity. |

Chemical Synthesis Protocol

Context: The synthesis of 3-substituted indole-2-carboxylic acids generally proceeds via a Fischer Indole Synthesis or a direct C3-acylation of a pre-formed indole.

Protocol: Synthesis of 3-Glyoxyloyl-Indole-2-Carboxylic Acid Derivatives

This protocol validates the installation of the metal-binding pharmacophore.

Reagents:

-

Substituted Aniline

-

Diethyl acetylenedicarboxylate (DEAD)

-

Oxalyl Chloride

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Michael Addition (Precursor Formation):

-

Dissolve substituted aniline (10 mmol) in methanol.

-

Add dimethyl acetylenedicarboxylate (DMAD) (11 mmol) dropwise at 0°C.

-

Reflux for 2 hours. Evaporate solvent to yield the fumarate adduct.

-

-

Cyclization (Palladium-Catalyzed Oxidative Cyclization):

-

Note: Modern variation for higher yield. Treat the adduct with

in acetic acid at 80°C to close the ring, yielding the dimethyl indole-2,3-dicarboxylate core.

-

-

Selective Hydrolysis & Decarboxylation (Optional for C3 variation):

-

If targeting C3-glyoxyls: Perform Friedel-Crafts acylation on the indole-2-ester using oxalyl chloride, followed by hydrolysis.

-

-

N-Alkylation (The Hydrophobic Handle):

-

Dissolve the indole intermediate in DMF.

-

Add

(2 eq) and 4-fluorobenzyl bromide (1.2 eq). -

Stir at 60°C for 4 hours. Confirm N1 substitution via TLC.

-

-

Final Saponification (Unmasking the Pharmacophore):

-

Treat the ester with 1N LiOH in THF/Water (1:1).

-

Stir at room temperature until the starting material disappears (approx. 2h).

-

Acidify with 1N HCl to precipitate the free carboxylic acid product.

-

Validation:

NMR must show the disappearance of the ester methyl singlet and the appearance of a broad COOH peak (11-13 ppm).

-

Biological Evaluation: Strand Transfer Assay

Context: To verify the compound acts as a true INSTI, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This measures the inhibition of the integration of a biotinylated viral DNA mimic into a structured acceptor DNA.

Protocol: HTRF-Based HIV-1 Integrase Strand Transfer Assay

Materials:

-

Recombinant HIV-1 Integrase (wild type).

-

Donor DNA: Biotinylated viral LTR mimic.

-

Acceptor DNA: 3'-digoxigenin-labeled heteropolymer.

-

Streptavidin-Europium Cryptate (Donor fluorophore).

-

Anti-Digoxigenin-XL665 (Acceptor fluorophore).

Workflow:

-

Enzyme Assembly: Incubate HIV-1 IN (400 nM) with Donor DNA (50 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM

, 1 mM DTT) for 30 minutes to form the Stable Synaptic Complex (SSC). -

Inhibitor Addition: Add the indole derivative (in DMSO, final conc < 5%) to the SSC. Incubate for 15 minutes.

-

Control: Add Raltegravir (100 nM) as a positive control for inhibition.

-

-

Strand Transfer Reaction: Add Acceptor DNA (20 nM) to initiate the strand transfer. Incubate at 37°C for 60 minutes.

-

Detection: Add the detection mix (Europium-Streptavidin and Anti-Dig-XL665).

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a microplate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

-

Calculation: Calculate the HTRF ratio (

). Determine

Evaluation Logic Diagram

Figure 2: The screening workflow to validate biological activity of the synthesized derivatives.

References

-

Sechi, M., et al. (2004). "Design and Synthesis of Novel Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. [Link]

-

Pommier, Y., et al. (2005). "Integrase inhibitors to treat HIV/AIDS." Nature Reviews Drug Discovery. [Link]

-

Marchand, C., et al. (2006). "HIV-1 Integrase Inhibitors: 2005 Update." Current Topics in Medicinal Chemistry. [Link]

-

Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. [Link]

In Silico Modeling of 6-(benzyloxy)-1H-indole-2-carboxylic acid: A Technical Guide

This guide provides a rigorous technical framework for the in silico modeling of 6-(benzyloxy)-1H-indole-2-carboxylic acid (referred to herein as 6-BICA ).

Based on the indole-2-carboxylic acid scaffold's known biological activities, this guide focuses on its two most probable high-affinity targets: HIV-1 Integrase (INSTI) and Matrix Metalloproteinases (MMPs) , while also addressing its potential as a cPLA2

Executive Summary & Structural Logic

6-BICA represents a classic "privileged structure" in medicinal chemistry. It combines a polar, metal-chelating headgroup (indole-2-carboxylic acid) with a lipophilic, bulky tail (6-benzyloxy).

-

The Head (Indole-2-COOH): Acts as a bidentate ligand. In metalloenzymes (MMPs, Integrase), the carboxylate anion and the indole nitrogen (via tautomeric assistance or direct interaction) coordinate with divalent cations (

, -

The Tail (6-Benzyloxy): Provides significant hydrophobic volume. This is critical for occupying the "S1'" specificity pockets in proteases or the hydrophobic viral DNA interfaces in integrases.

This guide details the computational protocols to model these specific interactions.

Ligand Preparation & Quantum Mechanical Optimization

Before docking, the electronic state of 6-BICA must be rigorously defined. Standard force fields often fail to capture the correct tautomeric preference of the indole-carboxylate system in the presence of metal ions.

Protocol: DFT-Based Ligand Parametrization

-

Conformational Search: Generate conformers to assess the flexibility of the benzyloxy ether linkage (

). -

Geometry Optimization: Use Density Functional Theory (DFT) to optimize the global minimum.

-

Theory Level: B3LYP/6-31G**++ (or M06-2X for better dispersion handling).

-

Solvation: PCM (Polarizable Continuum Model) using water (

).

-

-

ESP Charge Calculation: Generate Merz-Kollman (MK) charges for the carboxylate headgroup to ensure accurate electrostatic mapping during docking.

Critical Decision Point (Ionization):

At physiological pH (7.4), the carboxylic acid (

Case Study A: HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold is a validated pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][2][3][4][5] The mechanism relies on chelating the catalytic

Mechanism of Action

The catalytic core of HIV-1 integrase contains two

-

Chelation: The 2-carboxylate and the indole core chelate the

pair.[1][2][3][4][5] -

Anchoring: The 6-benzyloxy group extends into the hydrophobic pocket formed by the displacement of the viral DNA 3'-end (specifically interacting with residue Pro145 or Gln148 and the viral nucleotide dC20).

Workflow: Metal-Dependent Docking

Target PDB: 6PUY (High resolution, contains bound ligand).

Step-by-Step Protocol:

-

Grid Generation: Center the grid box on the

cluster.-

Constraint: Define a "Metal Coordination" constraint. Ensure the docking algorithm (e.g., Gold, Glide) penalizes poses where the carboxylate is

from the metals.

-

-

Docking Execution:

-

Use a flexible ligand/rigid receptor approach initially.

-

Scoring Function: Use a function optimized for metalloproteins (e.g., GoldScore or ChemPLP). Standard scoring functions often underestimate metal-ligand coordinate bonds.

-

-

Refinement: Allow rotation of the benzyloxy group to maximize

stacking with the viral DNA base (dC20) if included in the model.

Visualization: The Chelation Logic

The following diagram illustrates the logical flow of the interaction modeling.

Caption: Workflow for modeling 6-BICA binding to the HIV-1 Integrase catalytic core, emphasizing metal coordination.

Case Study B: Matrix Metalloproteinase (MMP) Inhibition

MMPs (specifically MMP-2 and MMP-13) utilize a catalytic Zinc ion. Indole-2-carboxylates are known zinc-binding groups (ZBGs).

The "S1' Pocket" Challenge

MMP selectivity is determined by the depth and hydrophobicity of the S1' pocket.

-

MMP-1 (Shallow S1'): Unlikely to accommodate the bulky 6-benzyloxy group.

-

MMP-13 (Deep/Tunnel-like S1'): Highly probable target. The benzyloxy tail can penetrate the S1' specificity loop.

Molecular Dynamics (MD) Simulation Protocol

Docking is insufficient for MMPs due to the flexibility of the S1' loop. MD is required to verify the stability of the benzyloxy group within the pocket.

-

System Setup:

-

Protein: MMP-13 (e.g., PDB 3I7I).

-

Ligand: 6-BICA (docked pose).

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Zinc Parameters: Use the " cationic dummy atom" model or bonded model to maintain the Zn-coordination geometry during simulation.

-

-

Production Run:

-

Time: Minimum 100 ns.

-

Ensemble: NPT (310 K, 1 atm).

-

-

Analysis Metric:

-

RMSD: Check stability of the indole core.

-

SASA (Solvent Accessible Surface Area): Monitor the burial of the benzyloxy group. A decrease in SASA indicates successful hydrophobic collapse of the S1' loop around the ligand.

-

Quantitative Data Summary: Predicted Interactions

The following table summarizes the key interaction points for 6-BICA across the proposed targets.

| Feature | HIV-1 Integrase (INSTI) | MMP-13 (Collagenase) | cPLA2 |

| Primary Interaction | Metal Chelation ( | Metal Chelation ( | H-bond (Ser473/Arg200) |

| Active Site Motif | DDE Motif (Asp64, Asp116, Glu152) | HExxHXXGXXH (Zinc triad) | GXSXG (Lipase motif) |

| Role of Indole Core | Rigid scaffold for ZBG orientation | Mimics arachidonyl geometry | |

| Role of 6-Benzyloxy | Occupies hydrophobic pocket (Pro145) | Penetrates S1' specificity tunnel | Hydrophobic channel (Phe/Leu rich) |

| Likely Efficacy | High (Validated Scaffold) | High (Requires deep S1' pocket) | Moderate (Requires linker opt.) |

Experimental Validation (The "Self-Validating" Loop)

To ensure the in silico model is trustworthy, it must predict outcomes that can be falsified experimentally.

Validation Workflow

-

Enzymatic Assay (FRET):

-

Protocol: Use a FRET-based peptide substrate. Measure

of 6-BICA against Recombinant MMP-13. -

Success Criteria:

confirms the ZBG modeling was correct.

-

-

X-Ray Crystallography (Gold Standard):

-

Soak 6-BICA into MMP-13 crystals.

-

Validation: Compare the RMSD of the resolved benzyloxy torsion angle against the DFT-optimized minimum.

-

Caption: The iterative cycle of computational prediction and experimental validation.

References

-

Hu, J., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[2] Link

-

Gao, P., et al. (2022). "Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein." European Journal of Medicinal Chemistry, 238, 114402.[6] Link

-

Li, Y., et al. (2014).[7] "In silico study combining docking and QSAR methods on a series of matrix metalloproteinase 13 inhibitors." Chemical Biology & Drug Design, 85(4), 450-462. Link

-

Ludwig, J., et al. (2006). "1-(3-Biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase." Journal of Medicinal Chemistry, 49(26), 7754-7765. Link

-

Tuccinardi, T., et al. (2009). "In silico study of MMP inhibition: N-acetyl-N'-sulfonylhydrazides as zinc ligands." Journal of Chemical Information and Modeling, 49(9), 2115-2128. Link

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. In silico study combining docking and QSAR methods on a series of matrix metalloproteinase 13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism and Therapeutic Utility of 6-(Benzyloxy)-1H-indole-2-carboxylic Acid Analogs

Executive Summary

The 6-(benzyloxy)-1H-indole-2-carboxylic acid scaffold represents a specialized class of lipophilic indole derivatives primarily utilized as competitive inhibitors of Phospholipase A2 (PLA2) enzymes and, secondarily, as scaffolds for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .

This guide dissects the mechanism of action (MoA) of these analogs, focusing on their role in modulating the Arachidonic Acid (AA) cascade . The critical "6-benzyloxy" substitution acts as a hydrophobic anchor, conferring high affinity for the sn-2 acyl binding pocket of the target enzymes, thereby blocking the release of inflammatory lipid mediators.

Mechanism of Action: The Molecular Core

The biological activity of 6-(benzyloxy)-1H-indole-2-carboxylic acid analogs is defined by their ability to mimic the transition state of phospholipid hydrolysis.

Primary Target: Cytosolic Phospholipase A2 (cPLA2 )

The primary physiological target is cPLA2

-

Enzymatic Role: cPLA2

hydrolyzes membrane phospholipids at the sn-2 position to release Arachidonic Acid (AA).[1] -

Inhibition Mechanism: The indole analogs act as reversible, competitive inhibitors . They occupy the active site, preventing the substrate (phospholipid) from accessing the catalytic dyad (Ser228/Asp549).

Molecular Binding Mode

The efficacy of the 6-benzyloxy analog stems from its precise structural complementarity to the cPLA2

| Structural Motif | Mechanistic Function | Biological Mimicry |

| Indole Core | Rigid scaffold that positions substituents. | Mimics the glycerol backbone of the phospholipid. |

| C2-Carboxylic Acid | Electrostatic interaction/Hydrogen bonding. | Mimics the phosphate headgroup; interacts with the active site Arg200/Ser228 network. |

| C6-Benzyloxy Group | The Selectivity Switch. Projects into the deep hydrophobic channel. | Mimics the lipophilic Arachidonic Acid tail at the sn-2 position. |

Secondary Target: HIV-1 Integrase

In antiviral research, this scaffold inhibits the Strand Transfer step.

-

Mechanism: The C2-carboxylate chelates the divalent metal ions (Mg

/Mn -

Role of 6-Benzyloxy: This bulky hydrophobic group engages in

-stacking or hydrophobic interactions with the viral DNA/protein interface, locking the enzyme in an inactive conformation.

Pathway Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the downstream consequences of inhibiting cPLA2

Caption: Disruption of the Arachidonic Acid cascade.[2] The inhibitor blocks cPLA2, preventing the release of AA and subsequently halting the production of pro-inflammatory mediators.[3]

Structure-Activity Relationship (SAR)[5]

The potency of indole-2-carboxylic acids is highly sensitive to substitution at the 6-position.

| Position | Modification | Effect on Potency/Selectivity |

| C2 (Acid) | Esterification | Loss of Activity. The free acid is required for electrostatic anchoring in the active site. |

| N1 (Indole) | Alkylation | Variable. Small alkyl groups are tolerated; large groups may cause steric clash unless specific pockets are targeted (e.g., Efipladib). |

| C5 | Halogenation (Cl/F) | Modest Increase. Electronic effects can stabilize the ring system but do not drive selectivity. |

| C6 | Benzyloxy | Critical Enhancement. The phenyl ring provides |

| C6 | Hydroxyl (OH) | Decrease. Too polar for the hydrophobic specificity pocket. |

Experimental Validation Protocol

To validate the mechanism of action, the following cPLA2

Protocol: Mixed-Micelle cPLA2 Inhibition Assay

Objective: Determine the IC

Reagents:

-

Substrate: 1-palmitoyl-2-[

C]-arachidonoyl-phosphatidylcholine (PAPC). -

Detergent: Triton X-100 (to form mixed micelles).

-

Buffer: 100 mM HEPES (pH 7.5), 80 μM Ca

, 2 mM DTT. -

Enzyme: Recombinant human cPLA2

(purified).

Workflow:

-

Substrate Preparation: Dry down labeled PAPC and Triton X-100 under nitrogen. Reconstitute in HEPES buffer to form mixed micelles (molar ratio 1:400 enzyme:lipid).

-

Inhibitor Incubation:

-

Prepare serial dilutions of 6-(benzyloxy)-1H-indole-2-carboxylic acid in DMSO.

-

Incubate enzyme + inhibitor for 10 minutes at 37°C.

-

-

Reaction Initiation: Add the substrate micelle mixture to the enzyme-inhibitor solution.

-

Reaction: Incubate for 30 minutes at 37°C.

-

Termination: Stop reaction (Dole’s Reagent: Isopropanol/Heptane/H2SO4).

-

Extraction: Extract free Arachidonic Acid (AA) into the heptane phase.

-

Quantification: Measure released [

C]-AA via liquid scintillation counting. -

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC

.

Self-Validation Check:

-

Control: The standard inhibitor Pyrrophenone should yield an IC

< 0.1 μM. -

Negative Control: DMSO only (0% inhibition).

Therapeutic Implications

The 6-benzyloxy-indole scaffold is relevant for diseases driven by lipid peroxidation and neuroinflammation .

-

Alzheimer's Disease (AD): cPLA2 is hyperactivated in AD brains.[3] Inhibitors can reduce oxidative stress and synaptic loss.

-

Metabolic Syndrome: Inhibition of cPLA2 improves insulin sensitivity by reducing lipid-induced inflammation.

-

Antiviral Therapy: As a starting scaffold for HIV Integrase inhibitors (though clinical candidates like Dolutegravir have evolved, this scaffold remains a vital tool compound).

References

-

Indole-2-carboxylic acid derivatives as HIV-1 Integrase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Inhibition of Cytosolic Phospholipase A2

by Indole Derivatives (Efipladib). Source: Journal of Medicinal Chemistry / PubMed URL:[Link] -

Structure-Activity Relationships of Indole-based cPLA2 Inhibitors. Source: PubMed Central URL:[Link]

-

Discovery of Indole-2-carboxamides as Selective sPLA2-X Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Review of indole-2-carboxylic acid derivatives in medicinal chemistry

The Indole-2-Carboxylate Scaffold: A Strategic Anchor in Medicinal Chemistry

Executive Summary

The indole ring system is arguably one of the most "privileged" scaffolds in drug discovery, serving as the core for thousands of bioactive natural products and synthetic drugs. Within this chemical space, indole-2-carboxylic acid derivatives occupy a unique niche. Unlike the naturally ubiquitous indole-3-derivatives (tryptophan, serotonin), the 2-carboxylates offer a distinct vector for structure-activity relationship (SAR) exploration. The C2-carboxylic acid moiety provides a critical "anchor" point for electrostatic interactions—often mimicking endogenous ligands like glycine or glutamate—while the indole core provides the necessary hydrophobic bulk for receptor occupancy.

This guide analyzes the medicinal utility of this scaffold, focusing on synthetic accessibility, critical SAR patterns in neuropharmacology and oncology, and validated experimental protocols.

Chemical Architecture & Synthetic Accessibility

The utility of a scaffold is defined by its synthetic accessibility. For indole-2-carboxylic acids, the challenge lies in regioselectivity. Electrophilic substitution naturally favors the C3 position. Therefore, C2-functionalization requires specific "ring-closure" strategies or directed lithiation.

The Reissert Indole Synthesis

Classically, the Reissert synthesis is the most reliable method for generating indole-2-carboxylic acids, particularly when specific substitution patterns on the benzene ring are required.

Mechanism:

-

Condensation: o-Nitrotoluene reacts with diethyl oxalate in the presence of a strong base (potassium ethoxide) to form o-nitrophenylpyruvate.

-

Reductive Cyclization: The nitro group is reduced to an amine (using Zn/Acetic acid or H2/Pd), which spontaneously condenses with the alpha-keto group to close the ring.

Modern Palladium-Catalyzed Routes

For greater functional group tolerance, modern medicinal chemistry utilizes Pd-catalyzed annulation of o-haloanilines with alkynes or intramolecular Heck reactions.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for accessing these derivatives, contrasting the classical Reissert approach with modern C-H activation strategies.

Figure 1: Comparative synthetic workflows for accessing the Indole-2-Carboxylate scaffold.

Medicinal Chemistry & SAR

Neuropharmacology: NMDA Receptor Antagonism

One of the most significant applications of indole-2-carboxylic acids is in the development of antagonists for the glycine binding site of the NMDA receptor.

-

Mechanistic Rationale: The NMDA receptor requires both glutamate and glycine for activation. The indole-2-carboxylic acid moiety acts as a bioisostere for glycine. The carboxylic acid forms a salt bridge with Arg523 (NR1 subunit), while the indole ring engages in hydrophobic stacking within the pocket.

-

Key Drug: Gavestinel (GV-150526) is a high-affinity antagonist designed on this principle.

SAR Table: NMDA Glycine Site Affinity Hypothetical data summarizing trends observed in Gavestinel development.

| Compound | R3 Substituent | R5 Substituent | R6 Substituent | IC50 (nM) | Notes |

| Indole-2-COOH | H | H | H | >10,000 | Baseline scaffold (weak) |

| Deriv. A | H | Cl | Cl | 450 | Halogens increase lipophilicity |

| Deriv. B | -(CH2)2-COOH | Cl | Cl | 120 | Side chain mimics glutamate? |

| Gavestinel | -CH2-CO-NH-Ph | Cl | Cl | 5 | Optimized H-bonding & fit |

Oncology: Tubulin Polymerization Inhibition

Derivatives substituted at the 3-position (e.g., with aryl rings) often exhibit potent cytotoxicity by inhibiting tubulin polymerization, similar to Combretastatin A-4. The 2-ester or amide functionality locks the conformation required to fit the colchicine binding site.

Visualization: SAR Logic

The following diagram illustrates the "Warhead" strategy for this scaffold.

Figure 2: Structure-Activity Relationship (SAR) map detailing pharmacophoric regions.

Experimental Protocol: Reissert Synthesis of Ethyl 5-Chloroindole-2-Carboxylate

This protocol is selected for its educational value and high reproducibility. It demonstrates the handling of air-sensitive bases and heterogeneous reductive cyclization.

Objective: Synthesize Ethyl 5-chloroindole-2-carboxylate from 4-chloro-2-nitrotoluene.

Reagents & Equipment

-

Starting Material: 4-Chloro-2-nitrotoluene (10 mmol)

-

Reagents: Diethyl oxalate (12 mmol), Potassium ethoxide (12 mmol), Zinc dust, Glacial acetic acid.

-

Solvents: Anhydrous Ethanol, Diethyl ether.

-

Equipment: 3-neck round bottom flask, reflux condenser, N2 gas line.

Step-by-Step Methodology

Step 1: Condensation (Formation of Pyruvate)

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen.

-

Base Preparation: Add Potassium ethoxide (freshly prepared or commercial) to anhydrous ether/ethanol mixture (1:1, 50 mL). Cool to 0°C.

-

Addition: Mix 4-chloro-2-nitrotoluene (1.71 g) and diethyl oxalate (1.75 g) in a dropping funnel. Add dropwise to the base over 30 minutes. The solution will turn deep red (formation of the enolate).

-

Incubation: Stir at room temperature for 18 hours. A precipitate (potassium salt of the enol) typically forms.

-

Workup: Filter the red solid precipitate. Wash with anhydrous ether to remove unreacted starting materials. Note: This solid is the potassium salt of ethyl 2-keto-3-(4-chloro-2-nitrophenyl)propionate.

Step 2: Reductive Cyclization

-

Acidification: Suspend the red solid in Glacial Acetic Acid (20 mL).

-

Reduction: Add Zinc dust (3.0 g) in small portions (Caution: Exothermic).

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. The color will shift from red to pale yellow/brown.

-

Isolation: Cool to room temperature. Filter off excess Zinc.

-

Precipitation: Pour the filtrate into crushed ice/water (200 mL). The indole ester product will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet of toluene and the appearance of the C3-H indole singlet (approx. δ 7.1-7.3 ppm) and the N-H broad singlet (approx. δ 11-12 ppm).

-

Melting Point: Compare with literature (approx. 165-167°C for the ethyl ester).

References

-

Reissert, A. (1897). "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft. [Link]

-

Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acid Derivatives as Potent Antagonists at the Glycine Binding Site of the NMDA Receptor". Journal of Medicinal Chemistry. [Link]

-

Boger, D. L., et al. (2000). "CC-1065 and the duocarmycins: synthetic studies". Chemical Reviews. [Link] (Discusses indole derivatives in oncology).

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Kozikowski, A. P., et al. (1990). "Synthesis of the indole-2-carboxylate unit of the antibiotic CC-1065". Journal of Organic Chemistry. [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 6-(Benzyloxy)-1H-indole-2-carboxylic Acid

Here is a detailed Application Note and Protocol for the synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid.

Executive Summary

This guide details the synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid from 6-benzyloxyindole . Direct carboxylation of electron-rich indoles at the C2 position is chemically challenging due to the inherent nucleophilicity of the C3 position. To achieve exclusive C2 regioselectivity, this protocol utilizes a Directed Ortho Metalation (DoM) strategy.

The workflow involves transient N-protection using a tert-butoxycarbonyl (Boc) group, which serves a dual purpose: it protects the acidic N-H proton and acts as a Directing Metalation Group (DMG) to facilitate exclusive C2-lithiation. This method offers high reproducibility, scalability, and preserves the acid-sensitive benzyl ether moiety.

Strategic Analysis & Reaction Pathway

The Regioselectivity Challenge

Indoles are naturally nucleophilic at C3. Attempting direct electrophilic substitution (e.g., Vilsmeier-Haack followed by oxidation) typically yields the C3-carboxylic acid. To access the C2-acid, the nucleophilicity of the ring must be inverted using organolithium reagents.

The Solution: N-Boc Directed Lithiation

The N-Boc group is critical for two mechanistic reasons:

-

Dipole Stabilization: The carbonyl oxygen of the Boc group coordinates with the lithium aggregate, bringing the base (LDA or n-BuLi) into proximity with the C2 proton.

-

Acidity Enhancement: The electron-withdrawing nature of the carbamate increases the acidity of the C2 proton (

drops from ~35 to ~25), enabling clean deprotonation at -78°C.

Reaction Scheme Visualization

The following diagram illustrates the transformation pathway and the critical intermediate species.

Figure 1: Step-wise synthetic pathway highlighting the Directed Ortho Metalation (DoM) strategy.

Materials & Equipment

Reagents

| Reagent | Grade/Purity | Role |

| 6-Benzyloxyindole | >98% HPLC | Starting Material |

| Di-tert-butyl dicarbonate ( | Reagent Grade | Protecting Group |

| DMAP (4-Dimethylaminopyridine) | Cat.[1] Grade | Catalyst (Step 1) |

| LDA (Lithium Diisopropylamide) | 2.0 M in THF | Lithiating Agent |

| Dry Ice ( | Solid Blocks | Electrophile Source |

| TFA (Trifluoroacetic acid) | Reagent Grade | Deprotection Agent |

| THF (Tetrahydrofuran) | Anhydrous | Solvent (Step 2) |

| DCM (Dichloromethane) | HPLC Grade | Solvent (Steps 1, 4) |

Critical Equipment

-

Schlenk Line / Inert Gas Manifold: Essential for Step 2 (Lithiation). Moisture kills organolithiums.

-

Low-Temperature Bath: Acetone/Dry Ice bath capable of maintaining -78°C.

-

Cannula Transfer System: For transferring sensitive lithiated intermediates if necessary.

Detailed Experimental Protocols

Phase 1: N-Boc Protection

Objective: Mask the indole nitrogen to prevent N-deprotonation and direct C2-lithiation.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 6-benzyloxyindole (5.0 g, 22.4 mmol) and anhydrous DCM (50 mL).

-

Addition: Add DMAP (0.27 g, 2.2 mmol, 10 mol%) followed by Triethylamine (3.4 mL, 24.6 mmol).

-

Reaction: Cool to 0°C. Add a solution of

(5.38 g, 24.6 mmol) in DCM (10 mL) dropwise over 15 minutes. -

Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by the non-polar N-Boc product ( -

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove DMAP/TEA, followed by saturated

and brine. Dry over -

Result: Yields 1-Boc-6-benzyloxyindole as a white/pale yellow solid (approx. 7.0 g, >95% yield). Use directly in Phase 2.

Phase 2: C2-Lithiation and Carboxylation

Objective: Regioselective installation of the carboxylic acid.

-

Inert Atmosphere: Flame-dry a 3-neck RBF under high vacuum and backfill with Argon (repeat 3x).

-

Solvation: Dissolve 1-Boc-6-benzyloxyindole (3.23 g, 10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C (Dry ice/Acetone).

-

Lithiation: Add LDA (2.0 M in THF/heptane, 6.0 mL, 12.0 mmol) dropwise via syringe over 20 minutes.

-

Critical Note: Maintain internal temperature below -70°C. The solution typically turns yellow/orange.

-

Aging: Stir at -78°C for 1 hour to ensure complete formation of the C2-lithio species.

-

-

Carboxylation:

-

Method A (Gas): Bubble anhydrous

gas (passed through a -

Method B (Solid): Add crushed, excess Dry Ice (freshly wiped to remove frost) directly to the reaction flask.

-

-

Quench: Allow the mixture to warm to 0°C slowly. Quench with saturated

solution (20 mL). -

Extraction: Acidify the aqueous phase to pH 3-4 with 1M HCl. Extract with EtOAc (3 x 50 mL).

-

Isolation: The organic layer contains the 1-Boc-6-benzyloxyindole-2-carboxylic acid . Concentrate to dryness.[2]

Phase 3: Deprotection (Boc Removal)

Objective: Removal of the N-Boc group without cleaving the benzyl ether.

-

Dissolution: Dissolve the crude residue from Phase 2 in DCM (20 mL) and cool to 0°C.

-

Cleavage: Add TFA (10 mL) dropwise.

-

Caution: Use a fume hood (gas evolution).

-

Selectivity Control: Do not let the reaction run longer than necessary. 1-2 hours at 0°C-RT is sufficient. Prolonged exposure or heating may cleave the benzyl ether.

-

-

Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. Azeotrope with toluene (2x) to remove trace acid.

-

Purification: Triturate the solid with cold diethyl ether or recrystallize from Ethanol/Water.

-

Final Product: 6-(Benzyloxy)-1H-indole-2-carboxylic acid .

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to beige powder | Visual |

| Purity | >98% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity ( | Indole C3-H singlet (~7.1-7.3 ppm)Benzyl | 400 MHz DMSO- |

| Mass Spec | [M+H]+ = 268.09 | ESI-MS |

Troubleshooting Guide

-

Low Yield in Step 2: Usually caused by moisture in the THF or LDA. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

-

C3-Carboxylation Impurity: Indicates failure of the Boc group to direct lithiation, or loss of the Boc group prior to lithiation. Ensure Step 1 was successful and the intermediate is dry.

-

Loss of Benzyl Group: TFA exposure was too harsh. Reduce deprotection time or switch to thermal deprotection (heating the Boc-acid in diphenyl ether at 180°C, though this risks decarboxylation). The TFA method at 0°C is generally safe for benzyl ethers.

References

-

General Indole Lithiation (Katritzky Method): Katritzky, A. R., & Akutagawa, K. (1986). Carbon dioxide as a protecting and directing group for the lithiation of N-protected indoles. Tetrahedron Letters, 27(48), 5895-5898. Link

-

N-Boc Directed Lithiation: Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). The synthesis of indole-2-carboxylic acid derivatives. The Journal of Organic Chemistry, 46(1), 157-164. Link

-

Stability of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for TFA stability). Link

-

Review of Indole Carboxylation: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2-Position. Angewandte Chemie International Edition, 48(51), 9608-9644. Link

Sources

Analytical methods for 6-(benzyloxy)-1H-indole-2-carboxylic acid characterization

Executive Summary

This guide details the analytical characterization of 6-(benzyloxy)-1H-indole-2-carboxylic acid (CAS: 40047-22-1), a critical intermediate in the synthesis of bioactive indole alkaloids and HIV-1 integrase inhibitors. Due to the amphipathic nature of the molecule (lipophilic benzyl ether vs. hydrophilic carboxylic acid), standard analytical methods often yield poor peak shapes or solubility issues.

This protocol provides a validated Reverse-Phase HPLC (RP-HPLC) method for purity assessment, alongside a Spectroscopic Identification Strategy (NMR/MS) to confirm structural integrity.

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | 6-(phenylmethoxy)-1H-indole-2-carboxylic acid | |

| CAS Number | 40047-22-1 | |

| Formula / MW | C₁₆H₁₃NO₃ / 267.28 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation prone (indolic nature) |

| pKa (Calc.) | ~3.8 (COOH), >16 (Indole NH) | Acidic mobile phase required |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low) | Critical: Dissolve in DMSO for stock solutions.[1][2] |

Analytical Strategy & Workflow

The characterization workflow integrates chromatographic purity with structural confirmation. The following diagram illustrates the decision matrix for qualifying a batch of this material.

Figure 1: Analytical workflow for the qualification of 6-(benzyloxy)-1H-indole-2-carboxylic acid.

Protocol A: High-Fidelity HPLC Method

Rationale: The carboxylic acid moiety (pKa ~3.8) will dissociate at neutral pH, causing peak tailing on C18 columns. We utilize a low pH mobile phase (0.1% Formic Acid) to keep the analyte protonated (neutral state), ensuring sharp peak shape and reproducible retention.

Instrument Parameters

-